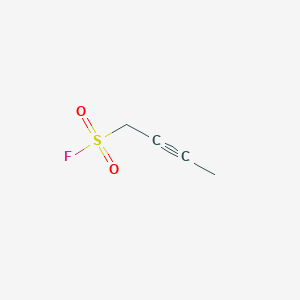

But-2-yne-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5FO2S |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

but-2-yne-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 |

InChI Key |

CRKPNZYEIIOTOE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCS(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of But 2 Yne 1 Sulfonyl Fluoride in Advanced Organic Transformations

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click reaction that relies on the unique characteristics of the sulfur-fluoride bond. researchgate.net The sulfonyl fluoride group (-SO₂F) exhibits a remarkable balance of stability and latent reactivity; it is exceptionally stable under many conditions, including resistance to hydrolysis, oxidation, and reduction, yet can be controllably activated to react with nucleophiles. nih.govccspublishing.org.cn

The S-F bond in sulfonyl fluorides is thermodynamically stable and generally unreactive. nih.gov Its participation in SuFEx reactions requires specific activation to transform the fluoride into a viable leaving group. nih.govd-nb.info This activation is crucial for unleashing the electrophilicity of the sulfur(VI) center. nih.gov

Several activation modes are employed:

Base Catalysis : Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts. nih.gov The reactivity of base catalysts often correlates with their basicity, with guanidines and phosphazenes being more reactive than simpler amines. nih.gov

Proton/Lewis Acid Activation : The reaction can be facilitated by the interaction of the fluorine atom with protons (H⁺) or Lewis acids. d-nb.inforesearchgate.net This interaction polarizes the S-F bond and stabilizes the departing fluoride ion. d-nb.info

Silicon-Mediated Activation : The high affinity of silicon for fluorine is exploited in silicon-mediated SuFEx reactions. researchgate.net Reagents like trimethylsilyl (B98337) (TMS) ethers or additives such as hexamethyldisilazane (B44280) (HMDS) can activate the S-F bond, often in conjunction with a base catalyst. nih.govthieme-connect.comacs.org The formation of a strong Si-F bond provides a thermodynamic driving force for the reaction. researchgate.net

Intramolecular Activation : In some systems, strategically placed internal groups, such as a γ-sulfur atom, can activate the S-F bond through intramolecular chalcogen bonding, enhancing reactivity even with challenging nucleophiles like alcohols and primary amines. researchgate.net

This controlled reactivity makes the sulfonyl fluoride group an excellent "connective" handle for modularly assembling molecules. ccspublishing.org.cn

The sulfonyl fluoride moiety of SASFs readily reacts with oxygen-based nucleophiles under SuFEx conditions to form stable sulfonate esters. d-nb.info This transformation is a cornerstone of SuFEx chemistry, allowing for the connection of molecular fragments through a robust S-O bond. researchgate.net The reaction is typically carried out with phenols or alcohols. d-nb.inforesearchgate.net While reactions with phenols (often used as their silyl (B83357) ethers) are common, reactions involving aliphatic alcohols can be more challenging but have been achieved with specialized catalytic systems. thieme-connect.comresearchgate.net

For example, a library of sulfonyl fluoride-containing heterocycles, synthesized from SASF hubs, was further diversified by reacting them with various aryl silyl ethers. nih.gov These reactions proceeded efficiently at room temperature using DBU as a catalyst, demonstrating the utility of late-stage SuFEx modification. nih.gov Similarly, β-alkynyl-fluorosulfonylalkanes, derived from SASFs, react in excellent yields with phenol (B47542) to produce the corresponding sulfonate esters. d-nb.info

| Nucleophile | Reagent Class | Conditions | Product | Yield | Citation |

| Aryl Silyl Ethers | Heterocyclic Sulfonyl Fluorides | 20 mol% DBU, MeCN, rt, 16 h | Aryl Sulfonate Esters | High | nih.gov |

| Phenol | β-alkynyl-fluorosulfonylalkane | Base | Phenyl Sulfonate Ester | Excellent | d-nb.info |

| Alcohols | Alkyl Sulfonyl Fluorides | BTMG, HMDS | Alkyl Sulfonate Esters | 72-97% | researchgate.net |

Nitrogen nucleophiles, particularly primary and secondary amines, are excellent partners in SuFEx reactions, leading to the formation of highly stable sulfonamides. d-nb.inforesearchgate.net This reaction is of significant interest in medicinal chemistry, as the sulfonamide functional group is a privileged structure in many pharmaceuticals. researchgate.net

The reaction of SASF-derived products with amines proceeds efficiently. For instance, β-alkynyl-fluorosulfonylalkanes have been shown to react with morpholine (B109124) and methylamine (B109427) to give the corresponding sulfonamides in excellent yields. d-nb.infonih.gov The SuFEx reaction can also be used to form sulfamoyl fluorides by reacting secondary amines with sulfuryl fluoride (SO₂F₂). nih.govoup.com Various catalytic systems have been developed to facilitate the amidation of less reactive sulfonyl fluorides, including methods using calcium triflimide [Ca(NTf₂)₂] or N-heterocyclic carbenes. researchgate.netresearchgate.net

| Nucleophile | Reagent Class | Conditions | Product | Yield | Citation |

| Morpholine | β-alkynyl-fluorosulfonylalkane | Base | Morpholine Sulfonamide | Excellent | d-nb.infonih.gov |

| Methylamine | β-alkynyl-fluorosulfonylalkane | Base | N-Methylsulfonamide | Excellent | d-nb.infonih.gov |

| Various Amines | Aryl/Alkyl Sulfonyl Fluorides | Ca(NTf₂)₂, DABCO, rt | Sulfonamides | 35-99% | researchgate.netresearchgate.net |

| Secondary Amines | Sulfuryl Fluoride (SO₂F₂) | DMAP | Sulfamoyl Fluorides | Good | oup.com |

While reactions with O- and N-nucleophiles are most common for the sulfonyl fluoride group, SuFEx chemistry can also form S-C bonds using carbon-based nucleophiles like organometallic reagents. researchgate.net For instance, Grignard reagents have been shown to react with sulfuryl fluoride to produce sulfonyl fluorides. rhhz.net However, in the context of multifunctional hubs like but-2-yne-1-sulfonyl fluoride, the reactivity of carbon nucleophiles is often directed towards the activated alkyne (see section 3.2.1) rather than the sulfonyl fluoride group. nih.gov

In some specialized catalytic cycles, alkyl sulfonyl fluorides can act as pronucleophiles. After deprotonation at the α-carbon, the resulting carbanion can engage in C-C bond formation, with the sulfonyl fluoride group later serving as an internal oxidant in a palladium-catalyzed cyclopropanation, showcasing its ambiphilic nature. chemrxiv.org

Reactivity of the Alkynyl Moiety in this compound

The internal alkyne in this compound is electron-deficient due to the powerful electron-withdrawing effect of the adjacent sulfonyl fluoride group. This activation renders the alkyne susceptible to nucleophilic attack. nih.gov

The primary mode of reactivity for the alkynyl group in SASFs is as a Michael acceptor in conjugate addition reactions. nih.gov This pathway allows for the stereoselective formation of a wide array of β-substituted alkenyl sulfonyl fluorides, often as single isomers, without affecting the sulfonyl fluoride handle. researchgate.netpnas.org This orthogonality is a key feature, allowing the resulting products to be used in subsequent SuFEx reactions. pnas.org

A broad range of nucleophiles participate in these Michael-type additions:

Nitrogen Nucleophiles : Secondary amines, 1H-1,2,3-triazole, and other nitrogen heterocycles add readily to the alkyne. pnas.orgchemrxiv.org

Oxygen Nucleophiles : Carboxylates undergo conjugate addition to yield β-carboxy-substituted products. pnas.orgchemrxiv.org

Halide Nucleophiles : Reagents like triethylamine (B128534) trihydrofluoride (Et₃N•3HF) and triethylamine hydrochloride deliver fluoride and chloride, respectively, to the β-position of the alkyne with high yield and stereoselectivity. pnas.org

Carbon Nucleophiles : While less common, some carbon nucleophiles can add to the alkyne. nih.gov More frequently, the SASF itself can act as a radical trap for carbon-centered radicals at the alkyne position in difunctionalization reactions. d-nb.info

These high-yielding and stereoselective conjugate additions significantly expand the structural diversity that can be accessed from a single SASF hub, embodying the principles of Diversity Oriented Clicking. pnas.orgchemrxiv.org

| Nucleophile | Reagent Class | Product Type | Yield | Stereoselectivity | Citation |

| Secondary Amines | SASF | β-Amino Alkenyl Sulfonyl Fluoride | High | Single Isomer | pnas.orgchemrxiv.org |

| Carboxylates | SASF | β-Carboxy Alkenyl Sulfonyl Fluoride | High | Single Isomer | pnas.orgchemrxiv.org |

| 1H-1,2,3-Triazole | SASF | β-Triazolyl Alkenyl Sulfonyl Fluoride | High | Single Isomer | pnas.orgchemrxiv.org |

| Et₃N•3HF (Fluoride) | SASF | β-Fluoro Alkenyl Sulfonyl Fluoride | High | Z-selective | pnas.org |

| Et₃N•HCl (Chloride) | SASF | β-Chloro Alkenyl Sulfonyl Fluoride | Excellent | - | pnas.org |

| DMSO / DMF | SASF | (Z)-Ethenolates / (E)-Enaminones | Excellent | Stereoselective | researchgate.netrsc.org |

Hydroamination Reactions

Hydroamination of alkynes represents a highly atom-economical method for synthesizing nitrogen-containing compounds. acs.org While the hydroamination of unactivated alkynes has been explored, specific studies detailing the hydroamination of this compound are not extensively documented in the reviewed literature. However, a notable study describes a hydroamination strategy for unactivated alkynes utilizing lithium bis(fluorosulfonyl)imide (LiN(SO2F)2). organic-chemistry.org This method yields vinyl fluorosulfonimides with high regioselectivity under mild, transition-metal-free conditions. organic-chemistry.org The reaction works for both terminal and internal alkynes, suggesting that this compound could potentially undergo a similar transformation. organic-chemistry.org

The proposed mechanism for this reaction involves a phase-transfer-catalyzed process. organic-chemistry.org Mechanistic experiments, including deuterium (B1214612) labeling, indicated that trace water absorbed by the lithium reagent likely serves as the proton source for the hydroamination. organic-chemistry.org This methodology expands the synthetic utility of the sulfur-fluoride exchange (SuFEx) portfolio by providing a direct route to sulfonyl fluoride hubs from alkynes. organic-chemistry.org

Other Electrophilic or Nucleophilic Transformations involving the Alkyne Group

The alkyne moiety in 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), such as this compound, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl fluoride group. These activated alkynes are valuable synthetic intermediates that readily engage in conjugate addition reactions.

A primary example of such transformations is the Michael-type addition. Research has demonstrated that SASF hubs can undergo stereoselective Michael additions with a variety of nucleophiles. These include:

Secondary Amines: React rapidly and in high yield to deliver (E)-β-amino-substituted ethenesulfonyl fluorides as single isomers.

Carboxylates: Add across the alkyne to form enol-ester type products.

1H-1,2,3-Triazole and Halides: Also participate in facile conjugate additions. researchgate.net

These high-yielding conjugate additions significantly broaden the diversity of accessible β-substituted alkenyl sulfonyl fluorides. researchgate.net Furthermore, a novel series of addition reactions has been described where SASF hubs react with dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). These reactions lead to the stereoselective synthesis of unique sulfonyl fluoride cores, such as (Z)-2-(dimethylsulfonio)-2-(fluorosulfonyl)-1-substitutedethen-1-olates from DMSO and (E)-1-(dimethylamino)-3-oxo-3-substitutedprop-1-ene-2-sulfonyl fluorides from DMF. researchgate.net These transformations proceed efficiently, often without the need for purification. researchgate.net

Chemoselectivity and Functional Group Tolerance in Reactions of this compound

A significant advantage of using this compound and related alkynyl sulfonyl fluorides in synthesis is their remarkable chemoselectivity and tolerance for a wide array of functional groups. The sulfonyl fluoride moiety (SO2F) is notably stable and unreactive under many conditions, allowing for selective transformations at the alkyne. d-nb.infonih.gov

In radical 1,2-difunctionalization reactions , where the alkynyl sulfonyl fluoride serves as both the fluorosulfonyl radical precursor and trap, excellent functional group tolerance is observed. nih.gov The reaction proceeds efficiently in the presence of various sensitive groups. nih.gov

Similarly, Michael-type additions to the alkyne of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) also exhibit broad functional group compatibility. The reaction is tolerant of functionalities such as hydroxyls, amides, nitriles, and carbonyl groups. researchgate.net

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction itself, which targets the S-F bond, is compatible with numerous functional groups, confirming its status as a "click reaction". rhhz.net The S-F bond is resistant to hydrolysis and reduction. nih.govenamine.net This allows for SuFEx reactions to be performed on complex molecules without affecting other sensitive parts of the structure. For instance, the SuFEx reaction can be performed in the presence of aliphatic alcohols, amines, and carboxylates. latrobe.edu.au

The table below summarizes the functional group tolerance observed in various reactions involving alkynyl sulfonyl fluorides.

| Reaction Type | Tolerated Functional Groups | Reference |

| Radical 1-Fluorosulfonyl-2-alkynylation | Esters (Benzoyl, Acetyl), Sulfonates (Tosyl), Phthalimides, Ketones | nih.gov |

| Michael Addition to Alkyne | Hydroxyl, Amide, Nitrile, Carbonyl, Alkyne, Ester, Ketone, Acetal, Sulfone, Sulfonamide, Oxetane | researchgate.netresearchgate.net |

| SuFEx (General) | Aliphatic Alcohols, Aliphatic/Aromatic Amines, Carboxylates, Amides, Esters, Nitriles, Halides | rhhz.netlatrobe.edu.aunih.gov |

This high degree of chemoselectivity allows for the strategic and sequential modification of molecules containing the this compound scaffold, making it a versatile building block in modular synthesis.

Reaction Mechanism Elucidation

Mechanistic Pathways of SuFEx Reactions involving Alkynyl Sulfonyl Fluorides

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of modern click chemistry, relying on the unique stability and reactivity of the sulfonyl fluoride group. sigmaaldrich.comnih.gov For alkynyl sulfonyl fluorides like this compound, the reaction involves the nucleophilic substitution at the sulfur center. The key to the reaction is the activation of the highly stable S-F bond, transforming the fluoride into a good leaving group. sigmaaldrich.com

Several mechanistic pathways have been proposed, primarily involving activation by a catalyst or additive:

Base Catalysis: Organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or super-bases like 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (BTMG) are common catalysts. sigmaaldrich.com Two main hypotheses exist for their role:

Activation of the Nucleophile: The base can deprotonate the incoming nucleophile (e.g., a phenol or alcohol), increasing its nucleophilicity for the attack on the sulfur center. sigmaaldrich.com

Activation of the Sulfonyl Fluoride: The base can interact with the sulfonyl fluoride, forming a more reactive intermediate (e.g., an arylsulfonyl ammonium (B1175870) fluoride salt), which is then more susceptible to nucleophilic attack. sigmaaldrich.com

Silicon-Mediated Activation: The presence of a silicon-based reagent, such as a silyl ether nucleophile or an additive like hexamethyldisilazane (HMDS), greatly accelerates the reaction. The strong thermodynamic driving force for the formation of a Si-F bond facilitates the departure of the fluoride leaving group. sigmaaldrich.com The silicon acts as a "fluoride trap". sigmaaldrich.com

Protic Activation: In protic solvents or in the presence of proton sources, hydrogen bonding to the fluorine atom of the sulfonyl fluoride can activate the S-F bond towards nucleophilic substitution. sigmaaldrich.com The liberated fluoride can form bifluoride ions ([FHF]⁻), which can also serve as a fluoride trap and participate in the catalytic cycle. nih.gov

Preliminary NMR studies on a BTMG/HMDS catalyzed system suggest that the catalytic cycle likely begins with the deprotonation of the alcohol nucleophile by the base, followed by reaction with HMDS to form a silylated intermediate. sigmaaldrich.com This intermediate then reacts with the sulfonyl fluoride, with the rapid formation of TMS-F demonstrating the accelerating effect of the silicon source. sigmaaldrich.com These general principles are understood to apply to the SuFEx reactions of alkynyl sulfonyl fluorides.

Radical Mechanisms in Fluorosulfonylation Reactions

Beyond its role in SuFEx chemistry, this compound and its analogs can participate in radical reactions, acting as both a source of the fluorosulfonyl radical (FSO2•) and as a radical trapping agent. d-nb.infonih.gov A key example is the transition-metal-free 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.gov

The proposed mechanism for this transformation is a radical chain process: nih.gov

Initiation: The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), which upon thermal decomposition generates initiator radicals.

Radical Generation: The initiator radical is proposed to react with the 2-alkyne-1-sulfonyl fluoride (SASF), leading to the formation of the fluorosulfonyl radical (FSO2•).

Propagation (Step 1 - Addition): The electrophilic FSO2• radical adds to the C=C double bond of an unactivated alkene. This addition typically occurs at the less substituted carbon atom to generate a more stable, substituted alkyl radical intermediate.

Propagation (Step 2 - Trapping): This alkyl radical then adds to the alkyne moiety of a second molecule of the SASF. This step is an intermolecular radical addition that forms a vinylic radical.

Propagation (Step 3 - Fragmentation): The resulting vinylic radical undergoes fragmentation via homolytic cleavage of the weak C-S bond, releasing the final β-alkynyl-fluorosulfonylalkane product and regenerating the FSO2• radical, which continues the chain reaction.

This mechanism is notable for its high atom economy and its ability to construct complex aliphatic sulfonyl fluorides bearing a β-alkynyl group, including those with quaternary carbon centers. d-nb.infonih.gov Other methods for generating the FSO2• radical, such as photoredox catalysis using precursors like FSO2Cl or specialized reagents like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, have also been developed for the fluorosulfonylation of alkenes and alkynes. d-nb.infoorganic-chemistry.org

Computational and Theoretical Studies on Alkynyl Sulfonyl Fluoride Reactivity

Density Functional Theory (DFT) Investigations of S-F Bond Activation

The activation of the sulfur-fluorine (S-F) bond is a critical step in the reactions of alkynyl sulfonyl fluorides, most notably in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. sigmaaldrich.com DFT calculations have been instrumental in elucidating the energetics and mechanisms of this bond cleavage.

Studies on related sulfonyl fluorides have shown that the S-F bond, while generally stable, can be activated under specific conditions. sigmaaldrich.com For instance, DFT calculations on the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex revealed that the initial oxidative addition at the S-F bond is energetically feasible and comparable to S-C bond cleavage. chemrxiv.org This suggests that transition metal catalysis could be a viable strategy for activating the S-F bond in but-2-yne-1-sulfonyl fluoride.

Furthermore, computational studies on the SuFEx reaction of methanesulfonyl fluoride with methylamine (B109427) have shown that the reaction proceeds via an SN2-type mechanism. nih.gov The presence of a base was found to be crucial in lowering the activation barrier by enhancing the nucleophilicity of the amine. nih.gov It is reasonable to extrapolate that similar principles would apply to the reactions of this compound with nucleophiles. The unique electronic properties of the but-2-yne group, an electron-withdrawing substituent, are expected to influence the electrophilicity of the sulfur center and thus the energetics of S-F bond activation.

Table 1: Calculated Activation Barriers for S-F Bond Activation in Model Sulfonyl Fluorides This table is illustrative and based on general findings for sulfonyl fluorides, as specific data for this compound is not available.

| Reactant System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Methanesulfonyl fluoride + Methylamine | DFT | High, significantly lowered by base | nih.gov |

| p-Toluenesulfonyl fluoride + Ni(0) complex | DFT | Energetically feasible | chemrxiv.org |

Elucidation of Reaction Transition States and Intermediates

DFT calculations have been pivotal in mapping the potential energy surfaces of reactions involving alkynyl sulfonyl fluorides, allowing for the characterization of transition states and intermediates. In the context of Michael additions to 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), computational studies have helped to explain the observed stereoselectivity. pnas.org

For example, the Michael addition of 1H-1,2,3-triazole to SASFs was found to yield exclusively the Z-isomer. pnas.org DFT calculations could be employed to model the transition state of this reaction, likely revealing a proton transfer process that dictates the stereochemical outcome. pnas.org Similarly, the reaction of SASFs with secondary amines predominantly yields the E-isomer of the resulting β-substituted ethenesulfonyl fluorides. chemrxiv.org Computational modeling of the transition states for both the E and Z pathways would likely show a lower energy barrier for the E-isomer, consistent with experimental observations.

The formation of intermediates in these reactions, such as the initial Michael adduct, can also be studied using DFT. The calculated geometries and energies of these intermediates can provide insights into their stability and subsequent reactivity.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational studies is the prediction of reactivity and selectivity in new, unexplored reactions. By calculating key molecular properties, such as Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can forecast the electrophilicity of different alkynyl sulfonyl fluorides and their propensity to react with various nucleophiles. nih.gov

For this compound, DFT calculations could predict its reactivity in a range of transformations, including cycloadditions and reactions with novel nucleophiles. For instance, the potential for this compound to participate in [3+2] cycloaddition reactions could be assessed by calculating the activation barriers for different reaction pathways.

Furthermore, computational screening of different catalysts for reactions involving this compound could accelerate the discovery of new and efficient synthetic methodologies. By modeling the catalytic cycle, researchers can identify promising candidates and reaction conditions before extensive experimental work is undertaken.

Structure-Reactivity Relationship Studies for Alkynyl Sulfonyl Fluorides

The reactivity of alkynyl sulfonyl fluorides is highly dependent on the nature of the substituent at the 2-position of the alkyne. pnas.orgchemrxiv.org DFT calculations can provide a quantitative understanding of these structure-reactivity relationships. By systematically varying the substituent and calculating properties such as the charge on the sulfur atom, the S-F bond length, and the LUMO energy, a clear correlation between structure and reactivity can be established.

For the broader class of SASFs, it has been observed that the nature of the β-substituent influences the electrophilicity of the sulfonyl fluoride head group through a "push-pull" electronic effect. pnas.orgchemrxiv.org An electron-donating group at the β-position can decrease the reactivity of the sulfonyl fluoride towards nucleophilic attack. pnas.org DFT calculations can quantify this effect by modeling the electron density distribution within the molecule.

In the case of this compound, the methyl group at the 4-position is a weak electron-donating group. Computational analysis would likely show that its effect on the reactivity of the sulfonyl fluoride is modest compared to more strongly electron-donating or withdrawing groups. This information is crucial for fine-tuning the reactivity of these compounds for specific applications, such as in the design of covalent inhibitors with optimal reactivity and selectivity. pnas.org

Based on a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research detailing the strategic applications of the chemical compound This compound across the outlined areas of chemical synthesis and materials science.

While the compound is commercially available, dedicated studies on its use as a versatile building block, its role in late-stage functionalization, its application in the synthesis of complex molecular architectures, its integration into Diversity Oriented Clicking (DOC) strategies, or its specific functions in polymer and materials science have not been found in the public domain.

The broader class of compounds, 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) , to which this compound belongs, is well-documented in these roles. nih.govlatrobe.edu.auresearchgate.net Research on SASFs demonstrates their utility as highly reactive and versatile hubs for creating molecular diversity through various "click" chemistry reactions, including cycloadditions and Michael additions. nih.govrsc.orgnih.gov This body of work underscores the potential of the alkynyl sulfonyl fluoride motif in areas such as drug discovery, the synthesis of heterocyclic compounds, and the development of functional materials. cas.cnresearchgate.net

However, generating an article that focuses solely on this compound with detailed, specific research findings for each of the requested sub-topics is not possible without extrapolating from the general class, which would not be scientifically accurate for the specific compound requested. Therefore, the requested article cannot be generated at this time due to the absence of specific supporting research in the scientific literature.

Future Research Directions and Prospects for But 2 Yne 1 Sulfonyl Fluoride Chemistry

The compound But-2-yne-1-sulfonyl fluoride (B91410) is an intriguing example of an aliphatic alkynyl sulfonyl fluoride, a class of molecules that has garnered significant attention for its bifunctional nature. Possessing both a reactive alkyne group and a stable yet selectively reactive sulfonyl fluoride moiety, it stands as a versatile building block for a multitude of chemical transformations. The future of its chemistry is poised for significant advancements, driven by the pursuit of novel synthetic methods, deeper mechanistic understanding, and expanded applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing But-2-yne-1-sulfonyl fluoride, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves fluorination of the corresponding sulfonyl chloride precursor using reagents like KF or AgF under anhydrous conditions. Post-reaction purification via fractional distillation or column chromatography is critical. Purity verification requires analytical techniques such as ¹H/¹³C NMR (to confirm structural integrity), mass spectrometry (for molecular weight validation), and HPLC (to quantify impurities). Stability during storage should be monitored using spectroscopic methods under inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Reactivity with moisture necessitates storage in anhydrous conditions (e.g., molecular sieves). Waste must be segregated into halogenated solvent containers and processed by licensed hazardous waste facilities to prevent environmental release. Emergency protocols should include neutralization with bicarbonate solutions and immediate rinsing for spills .

Q. How can researchers characterize the reactivity of this compound with common nucleophiles?

- Methodological Answer : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF, THF) under controlled temperatures. Monitor reaction progress via FT-IR (to track sulfonyl fluoride peak disappearance) and LC-MS (to identify intermediates/products). Compare rate constants with other sulfonyl fluorides (e.g., benzenesulfonyl fluoride) to establish relative reactivity trends .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its stability and reactivity compared to saturated sulfonyl fluorides?

- Methodological Answer : The electron-withdrawing alkyne group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution but potentially reducing thermal stability. Use DSC (Differential Scanning Calorimetry) to assess decomposition temperatures. Computational modeling (e.g., DFT) can predict charge distribution and reaction pathways. Compare experimental data with analogs like 4-oxopiperidine-1-sulfonyl fluoride, which lacks alkyne-induced strain .

Q. What strategies can resolve contradictions in reported data on the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design controlled hydrolysis experiments across pH gradients (acidic, neutral, alkaline) using buffered solutions. Quantify hydrolysis products (e.g., sulfonic acids) via ion chromatography or titration . Reconcile discrepancies by standardizing experimental conditions (e.g., ionic strength, temperature) and validating methods through inter-laboratory reproducibility studies. Cross-reference with PubChem data on analogous compounds to identify outliers .

Q. How can researchers optimize reaction conditions for this compound in covalent inhibitor synthesis while minimizing side reactions?

- Methodological Answer : Employ DoE (Design of Experiments) to evaluate variables like solvent polarity, catalyst presence (e.g., DMAP), and stoichiometry. Use stopped-flow UV-Vis spectroscopy to monitor rapid intermediate formation. Mitigate side reactions (e.g., alkyne polymerization) by introducing radical scavengers (e.g., BHT) or lowering reaction temperatures. Validate selectivity via X-ray crystallography of inhibitor-protein adducts .

Q. What advanced techniques are suitable for studying the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct LC-HRMS (High-Resolution Mass Spectrometry) to identify degradation products in simulated environmental matrices (soil, water). Assess toxicity using microbial bioassays (e.g., Vibrio fischeri luminescence inhibition) and QSAR (Quantitative Structure-Activity Relationship) modeling. Compare degradation pathways with fluorinated analogs to predict long-term ecological risks .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in enzyme inhibition studies?

- Methodological Answer : Standardize assay conditions (enzyme concentration, buffer composition) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Perform kinetic isotope effect (KIE) studies to distinguish between covalent and non-covalent binding mechanisms. Collaborate with independent labs to replicate results and publish raw datasets for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.